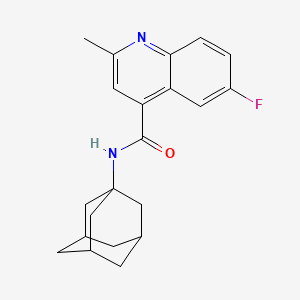![molecular formula C14H20N2O5 B6636344 Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins. Additionally, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to have various biochemical and physiological effects. In cancer cells, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neurodegenerative diseases, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to have neuroprotective effects and improve cognitive function. In inflammation, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to reduce inflammation and oxidative stress.
実験室実験の利点と制限
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A, including further studies of its mechanism of action, its potential applications in other fields such as cardiovascular disease and metabolic disorders, and the development of more potent and selective analogs. Additionally, the use of Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A in combination with other drugs or therapies may also be explored to enhance its efficacy.
合成法
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form ethyl 3-(3,4-dimethoxyphenyl)acrylate. This intermediate is then reacted with phosgene and ammonia to form ethyl 3-[(3,4-dimethoxyphenyl)carbamoyl]propanoate, which is subsequently treated with ethyl chloroformate to yield Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A.
科学的研究の応用
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been found to have neuroprotective effects and improve cognitive function. In inflammation, Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate A has been shown to reduce inflammation and oxidative stress.
特性
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-4-21-13(17)7-8-15-14(18)16-10-5-6-11(19-2)12(9-10)20-3/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUVQZRXOLLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)





![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)
